molecular formula C7H5N3O2 B1343825 Imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1265896-03-4

Imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B1343825
M. Wt: 163.13 g/mol
InChI Key: FXBLRUPBVBHCTR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound with a molecular weight of 163.14 . It acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-3-carboxylic acid is represented by the Inchi Code: 1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H, (H,11,12) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Scientific Field

Drug Development

Scientific Field

Material Science

Scientific Field

Optoelectronic Devices

Scientific Field

Biological Imaging

Scientific Field

Sensor Technology

Scientific Field

These applications highlight the compound’s versatility across different fields of scientific research. The methods and results vary depending on the specific application, but generally involve a combination of synthesis, characterization, and testing to explore the compound’s potential .

These applications further demonstrate the broad utility of Imidazo[1,2-a]pyrazine-3-carboxylic acid in various scientific domains, offering promising avenues for research and development. The methods and results are based on rigorous experimentation and analysis, providing a foundation for future innovations .

These additional applications underscore the compound’s multifaceted role in advancing scientific research and technology. The detailed methods and results are indicative of the compound’s potential to contribute significantly to various scientific fields .

Safety And Hazards

The safety information for Imidazo[1,2-a]pyrazine-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBLRUPBVBHCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Rimoli, L Avallone, P de Caprariis… - European journal of …, 1997 - Elsevier
A series of methyl-substituted imidazo[1,2-a]pyrazines 8 bearing a carboxylic acid group on the imidazole ring were synthesized. The structures of new compounds were confirmed by 1 …
Number of citations: 32 www.sciencedirect.com
S Liu, W Ding, W Huang, Z Zhang, Y Guo… - Journal of medicinal …, 2022 - ACS Publications
The blockade of A 2A adenosine receptor (A 2A AR) activates immunostimulatory response through regulating signaling in tumor microenvironment. Thus, A 2A AR has been proposed …
Number of citations: 2 pubs.acs.org
JM Bartolomé-Nebreda… - Journal of Medicinal …, 2015 - ACS Publications
We report the continuation of a focused medicinal chemistry program aimed to further optimize a series of imidazo[1,2-a]pyrazines as a novel class of potent and selective …
Number of citations: 19 pubs.acs.org

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